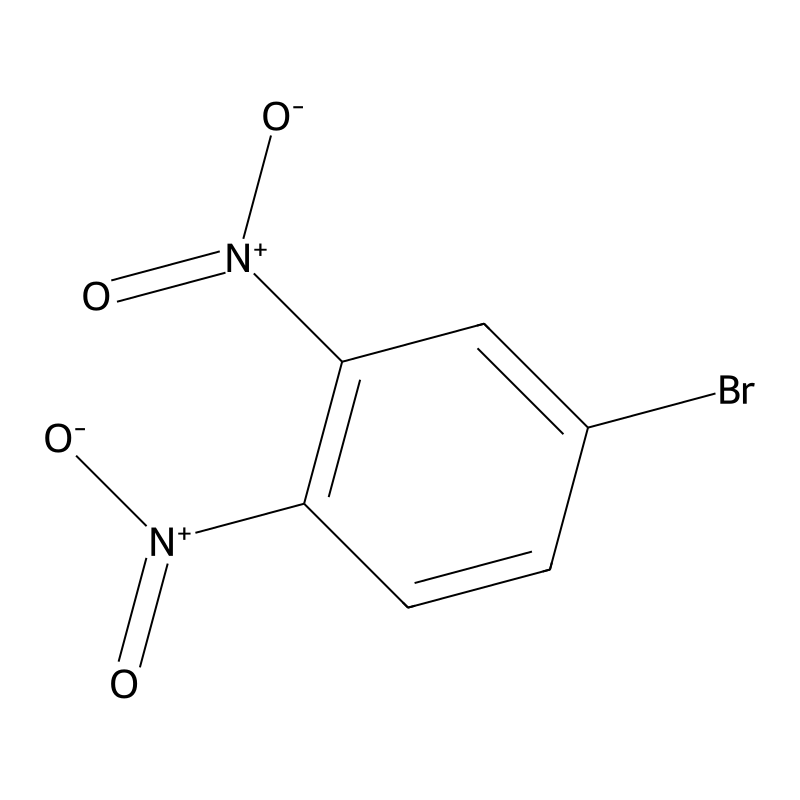4-Bromo-1,2-dinitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Preparation of 2,4-Dinitrophenol
Scientific Field: Organic Chemistry
Summary of the Application: 4-Bromo-1,2-dinitrobenzene is used in the preparation of 2,4-dinitrophenol.
Methods of Application: The compound is treated with a KO2-crown ether complex in benzene.
Results or Outcomes: The result of this reaction is 2,4-dinitrophenol.
Protein Determination and Glutathione S-Transferase (GST) Assay
Scientific Field: Biochemistry
Summary of the Application: 4-Bromo-1,2-dinitrobenzene is used as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS).
Results or Outcomes: The outcomes of these assays would be the determination of protein levels and GST activity.
Nucleophilic Aromatic Substitution
Summary of the Application: 4-Bromo-1,2-dinitrobenzene is involved in nucleophilic aromatic substitution reactions.
Methods of Application: The compound undergoes a reaction with a nucleophile, forming a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons.
Results or Outcomes: The outcomes of these reactions are new compounds formed by the substitution of the bromine atom in the aromatic ring with a nucleophile.
Analysis of N-terminal Amino Acids in Polypeptide Chains
Summary of the Application: 4-Bromo-1,2-dinitrobenzene is used in the analysis of the N-terminal amino acids in polypeptide chains.
Methods of Application: The compound reacts with the amino groups of peptides and proteins.
Results or Outcomes: The outcomes of these reactions would be the identification of the N-terminal amino acids in polypeptide chains.
4-Bromo-1,2-dinitrobenzene is an organobromine compound with the molecular formula . It features a bromine atom and two nitro groups attached to a benzene ring, specifically at the 1 and 2 positions relative to the bromine substituent. This compound is known for its distinctive yellow crystalline appearance and is utilized in various chemical applications due to its reactivity and biological properties.
- Electrophilic Substitution: The presence of nitro groups enhances the electron-withdrawing character of the benzene ring, making it susceptible to further electrophilic substitutions.
- Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic attack at the carbon bonded to bromine, leading to the formation of various substituted products.
- Reduction Reactions: Under specific conditions, the nitro groups can be reduced to amines, altering the compound's properties significantly.
Research indicates that 4-Bromo-1,2-dinitrobenzene exhibits various biological activities, including:
- Toxicity: It is harmful upon contact with skin and can cause irritation to eyes and respiratory systems. Prolonged exposure may lead to allergic reactions such as contact dermatitis and asthma-like symptoms .
- Ecotoxicity: The compound is toxic to aquatic organisms, including species like rainbow trout and Daphnia magna, highlighting its potential environmental impact .
Several methods exist for synthesizing 4-Bromo-1,2-dinitrobenzene:
- Nitration of Bromobenzene: Bromobenzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically yields a mixture of products that can be separated through recrystallization.
- Bromination of Dinitrobenzene: Alternatively, dinitrobenzene can undergo bromination in the presence of a brominating agent under controlled conditions.
4-Bromo-1,2-dinitrobenzene finds applications in various fields:
- Chemical Research: It serves as an intermediate in organic synthesis for producing dyes, pharmaceuticals, and other complex organic compounds.
- Analytical Chemistry: The compound is utilized in analytical techniques for detecting nitro compounds due to its distinctive spectral properties.
Studies on 4-Bromo-1,2-dinitrobenzene have focused on its interactions with biological systems:
- Cellular Interactions: Research has shown that this compound can induce cellular stress responses and may affect cellular signaling pathways involved in inflammation and immune responses.
- Environmental Interactions: Its persistence in aquatic environments raises concerns about bioaccumulation and long-term ecological effects.
4-Bromo-1,2-dinitrobenzene shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Bromo-2,4-dinitrobenzene | Bromine at C-1; nitro groups at C-2 and C-4 | Different substitution pattern affecting reactivity |
| 4-Nitroaniline | Amino group at C-4; nitro group at C-3 | Exhibits different biological activity due to amino group |
| 2,4-Dinitrotoluene | Methyl group at C-1; nitro groups at C-2 and C-4 | Used extensively as an explosive |
The uniqueness of 4-Bromo-1,2-dinitrobenzene lies in its specific arrangement of bromine and nitro groups which significantly influences its chemical behavior and biological interactions compared to these similar compounds.








